Ethenylsilane

Silicon Carbide Chemical Vapor Deposition Single-Source Precursor

Ethenylsilane (CH₂=CHSiH₃, vinylsilane) is the simplest organosilicon compound bearing both a vinyl group and three Si–H bonds. It is a colorless gas with a boiling point of −22.8 °C.

Molecular Formula C2H3Si
Molecular Weight 55.13 g/mol
CAS No. 7291-09-0
Cat. No. B1197119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthenylsilane
CAS7291-09-0
Synonymsvinylsilane
Molecular FormulaC2H3Si
Molecular Weight55.13 g/mol
Structural Identifiers
SMILESC=C[Si]
InChIInChI=1S/C2H3Si/c1-2-3/h2H,1H2
InChIKeyARLJCLKHRZGWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethenylsilane (Vinylsilane) CAS 7291-09-0: Core Properties and Procurement-Relevant Class Positioning


Ethenylsilane (CH₂=CHSiH₃, vinylsilane) is the simplest organosilicon compound bearing both a vinyl group and three Si–H bonds. It is a colorless gas with a boiling point of −22.8 °C [1]. As a derivative of silane (SiH₄), it serves as a fundamental building block in organosilicon chemistry, yet its practical utility extends beyond theoretical interest: the compound functions as a single-source precursor for silicon carbide (SiC) chemical vapor deposition (CVD), a chain-transfer agent in polyolefin synthesis, and a reactive intermediate for hydrosilylation and polymerization [2]. Unlike substituted vinylsilanes (e.g., trimethylvinylsilane or vinyltrimethoxysilane), ethenylsilane lacks bulky or hydrolyzable substituents on silicon, which confers a unique combination of high volatility, minimal steric hindrance, and multiple reactive Si–H sites—factors that directly influence its selection in gas-phase and surface-sensitive applications.

Why Generic Silane Substitution Fails for Ethenylsilane-Dependent Processes


Substituting ethenylsilane with a closely related vinylsilane (e.g., vinyltrimethoxysilane or trimethylvinylsilane) or a generic silane (e.g., SiH₄ or tetraethoxysilane) is rarely inconsequential. Ethenylsilane occupies a narrow physicochemical niche: it is the only vinylsilane that simultaneously exhibits a boiling point below ambient temperature (−22.8 °C vs. +55 °C to +131 °C for common analogs), possesses three reactive Si–H bonds for cross-linking or grafting, and acts as a single-source SiC precursor without introducing oxygen or carbon–carbon contaminants that arise from alkoxy or alkyl substituents . In processes where vapor-phase delivery, film purity, or end-group fidelity are critical, replacement with a higher-boiling or oxygen-containing analog can alter mass transport, introduce unwanted heteroatoms, or shift reaction kinetics—directly compromising product performance and process reproducibility.

Quantitative Differentiation Evidence for Ethenylsilane vs. Closest Analogs


Low-Temperature Single-Precursor SiC CVD: Ethenylsilane vs. Conventional Two-Source System

Ethenylsilane enables epitaxial growth of 3C-SiC on Si substrates at 900–1000 °C using a single precursor, whereas the conventional two-precursor approach (separate Si and C sources) requires a carbonization step at approximately 1200 °C [1]. The intramolecular Si–C bond in ethenylsilane remains stable under deposition conditions, simplifying the process and eliminating the need for a dedicated carbonization step [1]. The temperature reduction of ≥200 °C is quantitatively significant for thermal budget management in semiconductor fabrication.

Silicon Carbide Chemical Vapor Deposition Single-Source Precursor

Volatility Advantage: Boiling Point Differential vs. Common Vinylsilane Alternatives

Ethenylsilane exhibits a boiling point of −22.8 °C (250.3 K) [1], which is substantially lower than that of trimethylvinylsilane (55 °C) , vinyltrimethoxysilane (123 °C) , and tetravinylsilane (130–131 °C) . This difference of at least 77 °C relative to the next most volatile analog (trimethylvinylsilane) translates into a vapor pressure advantage that facilitates gas-phase metering, homogeneous vapor mixing, and low-temperature delivery without carrier-gas preheating.

Vapor Delivery CVD Precursor Physical Property

Reactive Site Density: Three Si–H Bonds vs. Substituted Vinylsilanes

Ethenylsilane possesses three Si–H bonds per molecule, whereas the commonly used vinyltrimethylsilane contains none and vinyltrimethoxysilane contains only hydrolyzable alkoxy groups that release alcohols upon reaction [1]. In hydrosilylation or dehydrogenative silylation, each Si–H can independently react with an unsaturated substrate, enabling higher cross-link density or multi-functional grafting. Quantitative advantage: ethenylsilane offers a theoretical Si–H functionality of 3, compared to 0 for trimethylvinylsilane and 0 for vinyltrimethoxysilane (alkoxy-based reactivity follows a different hydrolytic pathway).

Hydrosilylation Cross-linking Functionalization

Chain-Transfer Efficiency in Ethylene Polymerization: Single-Step Heterotelechelic Polyethylene Synthesis

Vinylsilanes, including ethenylsilane, serve as efficient chain-transfer agents (CTAs) in palladium-diimine-catalyzed ethylene polymerization, yielding α-alkenyl-ω-silyl heterotelechelic polyethylenes in a single step [1]. Molecular weight (Mn) can be tuned over a wide range by adjusting the [ethylene]/[vinylsilane] ratio, with high vinylic end-group fidelity (up to 81%) and a turnover frequency (TOF) comparable to ethylene homopolymerization [1]. In contrast, alternative telechelic polyolefin synthesis requires multistep sequences involving living polymerization, post-polymerization quenching, and hydrogenation, each of which introduces process complexity and yield losses.

Polyolefin Functionalization Chain-Transfer Agent Telechelic Polymer

Film Purity: Absence of Oxygen and Alkyl Contamination vs. Alkoxy-Substituted Vinylsilanes

Raman spectroscopy of SiC films deposited from ethenylsilane at ≥900 °C confirms that the dominant bonding structure is Si–C, with negligible C–Hₙ or C–C signals, indicating high crystalline quality without hydrocarbon contamination [1]. In contrast, alkoxy-substituted vinylsilanes (e.g., vinyltrimethoxysilane) introduce oxygen into the precursor stream, which can lead to silicon oxycarbide (SiOC) formation or oxygen-related defects in the deposited film unless meticulously controlled. The C:Si stoichiometry from ethenylsilane is intrinsically 2:1, matching the SiC target without excess carbon.

SiC Thin Film CVD Purity Contamination Control

Steric Accessibility in Addition Reactions: Lower Activation Energy vs. Trimethylvinylsilane

In radical addition reactions, the activation energy for benzyl radical (C₆H₅C·H₂) addition to trimethylvinylsilane is approximately 7 kcal mol⁻¹ higher than that for addition to vinyl chloride, attributed to steric shielding by the trimethylsilyl group [1]. By inference, ethenylsilane—which bears no bulky substituents and has a steric profile closer to vinyl chloride—should exhibit an activation energy substantially lower than that of trimethylvinylsilane, translating into faster reaction kinetics under identical conditions.

Radical Addition Activation Energy Steric Effect

Optimal Application Scenarios for Ethenylsilane Based on Quantitative Differentiation


Low-Thermal-Budget Epitaxial 3C-SiC Growth on Silicon Substrates

Ethenylsilane is the precursor of choice when a single-source, low-temperature (<1000 °C) CVD route to stoichiometric 3C-SiC is required. The demonstrated epitaxial growth on Si(111) at 1000 °C—at least 200 °C below the conventional carbonization-based method [1]—makes it uniquely suitable for back-end-of-line (BEOL) compatible SiC deposition in power device and MEMS manufacturing, where thermal exposure must be minimized to preserve underlying structures.

Vapor-Phase Grafting and Surface Functionalization Requiring High Si–H Density

With three Si–H bonds and a boiling point of −22.8 °C [1], ethenylsilane is ideally suited for gas-phase grafting onto hydroxylated surfaces (e.g., silica, alumina, or cellulose) where high grafting density and uniform coverage are desired. Each Si–H group can independently react with surface –OH or be converted to a silanol for subsequent condensation, yielding a cross-linked siloxane network that outperforms monofunctional silanes in coating durability.

Single-Step Synthesis of Heterotelechelic Polyethylene via Chain-Transfer Polymerization

In polyolefin production, ethenylsilane enables the direct, one-step synthesis of α-alkenyl-ω-silyl telechelic polyethylene with Mn control and high end-group fidelity (up to 81% vinyl) [2]. This eliminates the multi-step living polymerization-quenching-hydrogenation sequence, reducing capital and operating costs for manufacturers of functionalized polyethylenes used in adhesives, compatibilizers, and reactive blend components.

High-Purity SiC Thin Films Free of Oxygen Contamination

For applications demanding oxygen-free SiC films—such as high-voltage power diodes, radiation-hard detectors, and biocompatible coatings—ethenylsilane's oxygen-free molecular composition (C₂H₆Si) ensures that deposited films contain only Si and C, as evidenced by Raman spectroscopy showing dominant Si–C bonding without C–Hₙ or C–C signals [3]. This purity advantage cannot be matched by alkoxy-containing silanes, which inherently introduce oxygen.

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